molecular formula C16H11BrN2O B049426 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one CAS No. 381248-06-2

3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one

Cat. No. B049426
Key on ui cas rn: 381248-06-2
M. Wt: 327.17 g/mol
InChI Key: GSESXDVCGLBTLD-UHFFFAOYSA-N
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Patent
US07563811B2

Procedure details

1-Phenyl-5-pyridin-2-yl-2 (1H)-pyridone (186 g), N-bromosuccinimide (141.7 g) and N,N-dimethylformamide (900 ml) were stirred at room temperature. After 2.5 hr, 6.45 g of NBS was added thereto. After depletion of the reactant was confirmed, the reaction solution was poured into water (4.5 L) under ice-cooling, followed by stirring in a cold-room (approximately 4° C.) overnight. The resulting crystals were collected by filtration under reduced pressure, followed by dissolving in IPA (3.25 L) and H2O (650 ml) under heating. After the complete dissolution was confirmed, the solution was left to cool gradually, and then ice-cooled. Then, the mixture was stirred in a cold-room overnight. The resulting crystals were collected by filtration under reduced pressure and air-dried at 60° C., to give 191 g (81%) of the title compound.
Quantity
186 g
Type
reactant
Reaction Step One
Quantity
141.7 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
reactant
Reaction Step One
Name
Quantity
6.45 g
Type
catalyst
Reaction Step Two
Name
Quantity
4.5 L
Type
solvent
Reaction Step Three
Yield
81%

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[CH:12]=[C:11]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=3)[CH:10]=[CH:9][C:8]2=[O:19])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:20]N1C(=O)CCC1=O.CN(C)C=O>C1C(=O)N(Br)C(=O)C1.O>[Br:20][C:9]1[C:8](=[O:19])[N:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH:12]=[C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=2)[CH:10]=1

Inputs

Step One
Name
Quantity
186 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1C(C=CC(=C1)C1=NC=CC=C1)=O
Name
Quantity
141.7 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
900 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
6.45 g
Type
catalyst
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
4.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
by stirring in a cold-room (approximately 4° C.) overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in IPA (3.25 L)
TEMPERATURE
Type
TEMPERATURE
Details
H2O (650 ml) under heating
DISSOLUTION
Type
DISSOLUTION
Details
After the complete dissolution
WAIT
Type
WAIT
Details
the solution was left
TEMPERATURE
Type
TEMPERATURE
Details
to cool gradually
TEMPERATURE
Type
TEMPERATURE
Details
ice-cooled
STIRRING
Type
STIRRING
Details
Then, the mixture was stirred in a cold-room overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration under reduced pressure
CUSTOM
Type
CUSTOM
Details
air-dried at 60° C.

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrC=1C(N(C=C(C1)C1=NC=CC=C1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 191 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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